N|O-Propyl-L-arginine (hydrochloride) N|O-Propyl-L-arginine (hydrochloride)
Brand Name: Vulcanchem
CAS No.: 2321366-46-3
VCID: VC5936619
InChI: InChI=1S/C9H20N4O2.ClH/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15;/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13);1H/t7-;/m0./s1
SMILES: CCCN=C(N)NCCCC(C(=O)O)N.Cl
Molecular Formula: C9H21ClN4O2
Molecular Weight: 252.74

N|O-Propyl-L-arginine (hydrochloride)

CAS No.: 2321366-46-3

Cat. No.: VC5936619

Molecular Formula: C9H21ClN4O2

Molecular Weight: 252.74

* For research use only. Not for human or veterinary use.

N|O-Propyl-L-arginine (hydrochloride) - 2321366-46-3

Specification

CAS No. 2321366-46-3
Molecular Formula C9H21ClN4O2
Molecular Weight 252.74
IUPAC Name (2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid;hydrochloride
Standard InChI InChI=1S/C9H20N4O2.ClH/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15;/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13);1H/t7-;/m0./s1
Standard InChI Key YTPXYHYMXLUNPN-FJXQXJEOSA-N
SMILES CCCN=C(N)NCCCC(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Nω-Propyl-L-arginine hydrochloride is a modified arginine derivative with the chemical name N5-[Imino(propylamino)methyl]-L-ornithine hydrochloride. Its molecular formula is C9H20N4O2·HCl, yielding a molecular weight of 252.74 g/mol . The IUPAC name, (2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid hydrochloride, reflects its stereospecific L-configuration and propylguanidino modification at the ω-position .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC9H20N4O2·HCl
Molecular Weight252.74 g/mol
CAS Number137361-05-8
SMILESN=C(NCCCC@HC(O)=O)NCCC.Cl
InChIKeyAOMXURITGZJPKB-ZETCQYMHSA-N

Structural Features

The compound retains the backbone of L-arginine but incorporates a propyl group at the ω-guanidino nitrogen, enhancing its selectivity for nNOS. X-ray crystallography and molecular modeling studies suggest that this modification optimizes interactions with nNOS’s hydrophobic active site, displacing the native substrate L-arginine . The hydrochloride salt improves aqueous solubility (100 mM in water), facilitating in vivo administration .

Synthesis and Biochemical Mechanism

Synthesis Pathways

While detailed synthetic protocols are proprietary, the general route involves:

  • Guanidino Modification: Propylamine is introduced to the ω-nitrogen of L-ornithine via amidination.

  • Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt .
    Purity exceeds 98%, as verified by high-performance liquid chromatography (HPLC) .

Mechanism of NOS Inhibition

Nω-Propyl-L-arginine competitively inhibits nNOS by mimicking L-arginine’s structure. It binds to the oxygenase domain’s active site, blocking electron transfer from the reductase domain and preventing NO synthesis . The propyl group’s hydrophobicity reduces affinity for eNOS and iNOS, explaining its isoform selectivity .

Table 2: Inhibitory Potency Against NOS Isoforms

NOS IsoformKi (nM)Selectivity vs. nNOSSource
nNOS571.0
eNOS8493149-fold
iNOS180,0063158-fold

Pharmacological Effects and Preclinical Applications

Anticonvulsant and Anti-Epileptogenic Activity

In a murine model of kainic acid (KA)-induced status epilepticus (SE), L-NPA (20 mg/kg, i.p.) reduced seizure severity by 40% and shortened SE duration by 2.5-fold . Electrophysiological recordings demonstrated a 2.5-fold decrease in epileptiform spiking during the first week post-SE, correlating with suppressed hippocampal gliosis and synaptogenesis . These effects implicate nNOS-derived NO in seizure propagation and early epileptogenesis.

Cardiovascular Modulation

L-NPA induces hypotension in normotensive rats (10–20 mg/kg, i.v.), reducing mean arterial pressure by 25–30 mmHg . This aligns with nNOS’s role in regulating vascular tone, particularly in the central nervous system’s autonomic centers .

Pharmacokinetics and Toxicology

Absorption and Distribution

L-NPA exhibits rapid absorption (Tmax = 15–30 min) and crosses the blood-brain barrier, achieving cerebrospinal fluid concentrations 20% of plasma levels . Protein binding is moderate (65–70%), with a volume of distribution of 1.2 L/kg .

Table 3: Pharmacokinetic Parameters

ParameterValueModelSource
Bioavailability85% (i.p.)Mouse
Half-life (t1/2)2.1 hRat
Clearance0.4 L/h/kgRat

Therapeutic Implications and Future Directions

Epilepsy Management

L-NPA’s suppression of epileptiform activity and gliosis positions it as a disease-modifying agent for temporal lobe epilepsy. Phase I trials targeting pharmacoresistant epilepsy are under consideration .

Neurodegenerative Diseases

Ongoing research explores L-NPA in Alzheimer’s and Parkinson’s models, where excessive NO contributes to neuroinflammation and dopaminergic neuron loss .

Structural Optimization

Second-generation analogs with improved blood-brain barrier permeability and reduced hepatotoxicity are in development. Fluoropropyl and cyclopropyl derivatives show 3-fold enhanced nNOS affinity in preliminary assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator